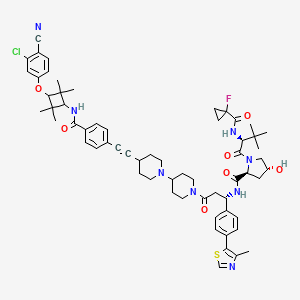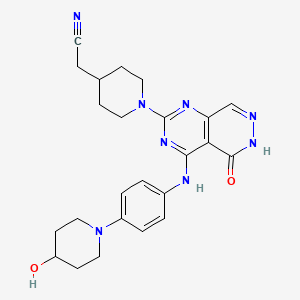
Gusacitinib
Vue d'ensemble
Description
ASN002 est un inhibiteur double novateur et puissant de la tyrosine kinase de la rate et de la Janus kinase. Ces kinases jouent un rôle crucial dans la pathogenèse de divers types de lymphomes, de tumeurs solides, de maladies myéloprolifératives et inflammatoires . ASN002 a montré une efficacité significative dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour des applications thérapeutiques.
Mécanisme D'action
Target of Action
Gusacitinib, also known as ASN002, is an investigational drug that acts as a pan-Janus kinase inhibitor, binding with similar affinity at JAK1, JAK2, JAK3, and TYK2 . In addition to these targets, this compound also inhibits spleen tyrosine kinase (SYK) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets (JAK and SYK kinases) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad range of targets. It blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes . By inhibiting these pathways, this compound can impact a broad range of cytokines and cells, suggesting it would have activity for treating conditions like chronic hand eczema (CHE) regardless of its underlying cause .
Pharmacokinetics
These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound has shown significant clinical efficacy in improving chronic hand eczema in a phase 2b study . It provided statistically significant improvements in multiple measures of disease severity compared with placebo . The molecular and cellular effects of this compound’s action are likely related to its inhibition of JAK and SYK kinases and the subsequent disruption of the associated signaling pathways .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pathogenesis of conditions like CHE is multifactorial, with genetics, atopy, contact allergens, and irritating substances playing a role in ‘triggering’ the disease . Therefore, these factors could potentially influence the action and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Gusacitinib is an orally bioavailable, potent dual inhibitor of Janus kinases (JAK 1, 2, 3, and TYK2) and spleen tyrosine kinase (SYK) with 50% inhibitory concentrations (IC50 values) of 5 to 46 nM in biochemical assays . It interacts with these enzymes, inhibiting their activity and thereby modulating the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a combined pan-JAK/SYK inhibitor, this compound blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Temporal Effects in Laboratory Settings
In a phase 2b study, this compound showed rapid improvement in chronic hand eczema patients and was well tolerated . Significant improvements were observed as early as 2 weeks in both mean modified total lesion severity score and the physician global assessment, and the effects were sustained for the duration of the study (32 weeks) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ASN002 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas divulguées au public en détail. il est connu que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle
La production industrielle de l'ASN002 implique probablement l'optimisation des voies de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'augmentation de l'échelle des réactions, l'optimisation des conditions de réaction et la mise en œuvre de techniques de purification pour isoler le produit final. Les méthodes exactes de production industrielle sont exclusives et non disponibles au public .
Analyse Des Réactions Chimiques
Types de réactions
ASN002 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction varient en fonction de la réaction spécifique effectuée, comme la température, la pression et le solvant utilisé .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent de la voie de réaction spécifique. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des analogues substitués de l'ASN002 .
Applications de la recherche scientifique
ASN002 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des voies de la tyrosine kinase de la rate et de la Janus kinase.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et les fonctions des cellules immunitaires.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments.
Mécanisme d'action
ASN002 exerce ses effets en inhibant la tyrosine kinase de la rate et la Janus kinase. Ces kinases sont impliquées dans la production et la signalisation des cytokines, qui jouent un rôle essentiel dans la pathogenèse de diverses maladies. En inhibant ces kinases, ASN002 supprime les voies de signalisation médiées par ces kinases, ce qui entraîne une réduction de la croissance tumorale et de l'inflammation .
Applications De Recherche Scientifique
ASN002 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and Janus kinase pathways.
Biology: Investigated for its effects on cellular signaling pathways and immune cell functions.
Industry: Potential applications in the development of new therapeutic agents and drug discovery.
Comparaison Avec Des Composés Similaires
Composés similaires
Ruxolitinib : Un inhibiteur de la Janus kinase utilisé pour traiter la myélofibrose et la polycythémie vraie.
Tofacitinib : Un autre inhibiteur de la Janus kinase utilisé pour traiter la polyarthrite rhumatoïde et la polyarthrite psoriasique.
Fostamatinib : Un inhibiteur de la tyrosine kinase de la rate utilisé pour traiter la thrombocytopénie immunitaire chronique.
Unicité de l'ASN002
ASN002 est unique dans son inhibition double de la tyrosine kinase de la rate et de la Janus kinase, ce qui lui permet de cibler plusieurs voies de signalisation simultanément. Cette double inhibition offre un potentiel thérapeutique plus large par rapport aux composés qui n'inhibent qu'une seule de ces kinases .
Propriétés
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLXLJXEIUQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425381-60-7 | |
| Record name | Gusacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUSACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


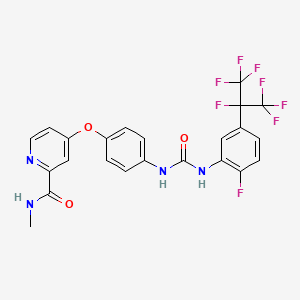
![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
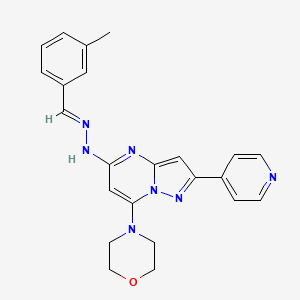
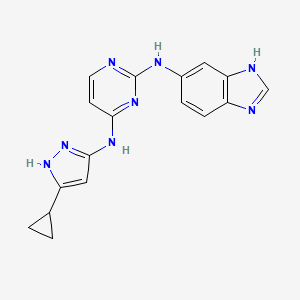
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
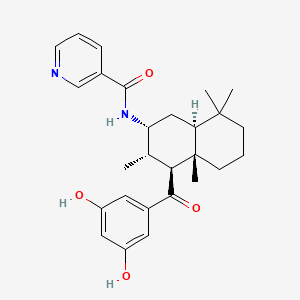
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

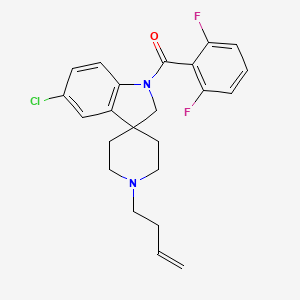

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
